Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is a chemical compound that belongs to the class of benzoxazolones, which are known for their diverse biological activities. This compound features a piperidine ring attached to a benzoxazolone moiety, making it of interest in medicinal chemistry. The synthesis and characterization of this compound have been explored due to its potential applications in pharmacology, particularly as a ligand for the Translocator Protein, which is implicated in various neurological disorders.
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is classified as an organic compound with both piperidine and benzoxazolone functional groups. Benzoxazolones are derivatives of benzoxazole that possess a carbonyl group, which enhances their reactivity and biological activity. The compound can be sourced from chemical suppliers and has been documented in various scientific literature focusing on synthetic methods and biological evaluations.
The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the formation of the benzoxazolone core through a reaction between anthranilic acid and chloroacetyl chloride in the presence of a base. This reaction leads to the formation of the benzoxazolone structure, which is then coupled with piperidine to yield the final product.
The process may include several steps:
These steps can be optimized using various solvents and reaction conditions to improve yield and purity.
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has a complex structure characterized by:
The molecular formula for this compound is CHNO, and its molecular weight is approximately 218.22 g/mol. The structure can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its configuration.
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often conducted under controlled conditions to optimize yields and minimize side reactions. Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.
The mechanism of action for Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- primarily involves its interaction with biological targets such as proteins or enzymes. It has been shown to bind effectively to the Translocator Protein, influencing cellular processes related to neuroprotection and apoptosis.
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but should be handled with care due to potential reactivity with nucleophiles.
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has several scientific applications:
The compound features a piperidine ring adopting a classic chair conformation with puckering parameters q = 0.572 Å and θ = 4.8° [1]. The benzoxazolone moiety connects via a –CH₂–C(O)– linker, creating a planar benzoxazol-2(3H)-one system (mean deviation: 0.032 Å) [3]. Key torsion angles include:
Table 1: Critical Bond Parameters
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
Piperidine N–C(O) | 1.332 | - | Amide bond character |
C(O)–CH₂ | 1.508 | 112.6 | Sp³ hybridized methylene |
Benzoxazolyl C=O | 1.214 | 120.3 | Ketone conjugation |
C–O (benzoxazolyl) | 1.362 | 105.7 | Lactam-type linkage |
The carbonyl groups exhibit orthogonal polarization, with the amide C=O dipole moment vector oriented 89.7° relative to the benzoxazolone C=O vector, suggesting minimal electronic communication between ring systems [1] [9].
1H NMR (400 MHz, CDCl₃):
13C NMR (100 MHz, CDCl₃):
Table 2: IR and Mass Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
FT-IR (KBr) | 1695 cm⁻¹ (s), 1660 cm⁻¹ (s) | Benzoxazolone C=O, amide C=O |
1605, 1580 cm⁻¹ (m) | Aromatic C=C | |
1245 cm⁻¹ (s) | C–O–C asymmetric stretch | |
HRMS (ESI+) | m/z 289.1187 [M+H]⁺ | Δ = 1.3 ppm for C₁₅H₁₇N₂O₄ |
MS/MS fragments | 245.0921 (-COCH₂), 147.0441 (benzoxazolyl) | Diagnostic cleavage patterns |
The double carbonyl signature in IR confirms non-equivalent carbonyl environments, while MS/MS fragmentation reveals preferential cleavage between the piperidine nitrogen and adjacent carbonyl [1] [9].
Single-crystal X-ray analysis (space group P2₁/c, Z=4) reveals:
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
a, b, c (Å) | 12.422, 7.815, 15.093 |
β (°) | 105.76 |
V (ų) | 1419.2 |
R₁ (I>2σ(I)) | 0.0412 |
Conformational analysis via molecular dynamics (300K, implicit methanol) shows:
DFT calculations (B3LYP/6-311++G**) provide electronic structure insights:
Table 4: Quantum Chemical Descriptors
Descriptor | Value | Chemical Interpretation |
---|---|---|
Chemical hardness (η) | 2.11 eV | Moderate charge transfer resistance |
Electrophilicity (ω) | 3.87 eV | Class III electrophile |
Fukui f⁻ | C7 (0.083) | Preferred nucleophilic attack site |
MEP surface min. | -42.7 kcal/mol | Carbonyl oxygen lone pairs |
Electron Localization Function (ELF) analysis shows:
Molecular electrostatic potential maps reveal an electrophilic belt along the benzoxazolone face (+24.3 kcal/mol) and nucleophilic regions at carbonyl oxygens (-42.7 kcal/mol), suggesting hydrogen-bond-directed molecular recognition patterns in biological environments [3] [9].
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